N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide
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Overview
Description
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide is a compound that features a trifluoromethyl group attached to a benzimidazole ring, which is further connected to a tetrahydrofuran carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide typically involves the condensation of o-phenylenediamine with trifluoroacetic acid to form the benzimidazole coreCommon reagents used in these reactions include trifluoroacetic acid, o-phenylenediamine, and various coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzimidazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the benzimidazole ring.
Scientific Research Applications
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique structural properties make it useful in the development of new materials with specific characteristics, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted benzimidazoles and carboxamides, such as:
- N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide
- 2-(trifluoromethyl)-1H-benzimidazole derivatives
Uniqueness
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide is unique due to the presence of both the trifluoromethyl group and the tetrahydrofuran carboxamide moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity to target proteins, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H12F3N3O2 |
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Molecular Weight |
299.25 g/mol |
IUPAC Name |
N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C13H12F3N3O2/c14-13(15,16)12-18-8-4-3-7(6-9(8)19-12)17-11(20)10-2-1-5-21-10/h3-4,6,10H,1-2,5H2,(H,17,20)(H,18,19) |
InChI Key |
CIAWJMFVXBLRTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Origin of Product |
United States |
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